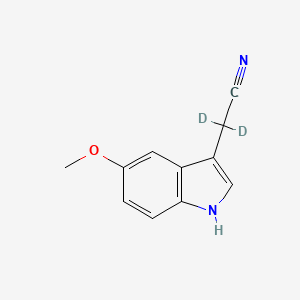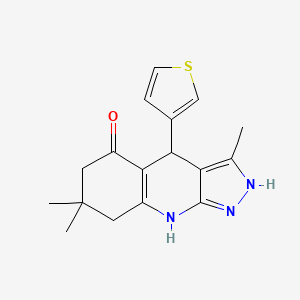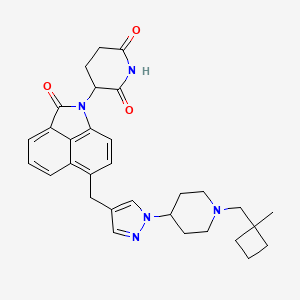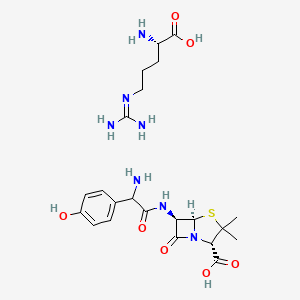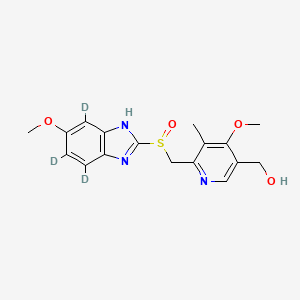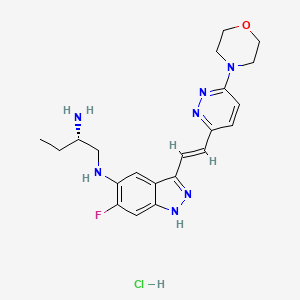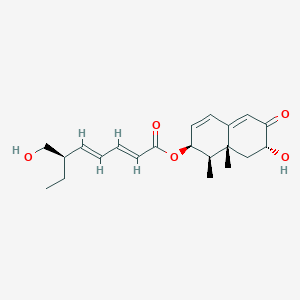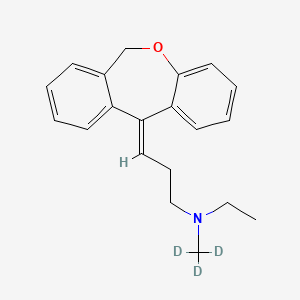
3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the phenyl and phenylsulfanyl groups in the structure of this compound contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3-phenyl-1H-1,2,4-triazole-5-thione with 2-bromoethyl phenyl sulfide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione can be compared with other similar compounds, such as:
3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-one: This compound has a similar structure but contains a carbonyl group instead of a thione group.
3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-sulfide: This compound contains a sulfide group instead of a thione group, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities.
Properties
Molecular Formula |
C16H15N3S2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15N3S2/c20-16-18-17-15(13-7-3-1-4-8-13)19(16)11-12-21-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20) |
InChI Key |
LKVNAOJAHUJADA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2CCSC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


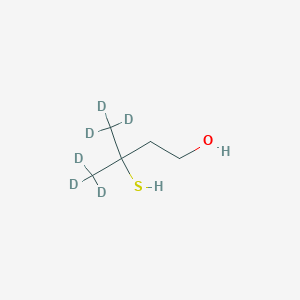
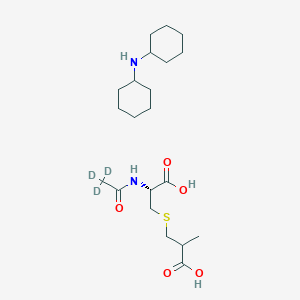
![N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide](/img/structure/B12410972.png)
